3-(1-Propylpyrrolidin-2-yl)pyridin-2-amine, also known as N-propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It features a pyridine ring substituted with a propyl group and a pyrrolidine ring, making it structurally interesting for various scientific applications. This compound is primarily used in organic synthesis and medicinal chemistry due to its potential pharmacological properties and utility as a building block in complex organic molecules.
The compound is classified under organic chemistry, specifically as an amine derivative due to the presence of an amino group. It is synthesized through organic reactions involving 2-aminopyridine and propyl bromide, among other reagents. The source of this compound can be traced through chemical suppliers and research institutions focusing on synthetic organic chemistry.
The synthesis of 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize yield and purity. Techniques such as recrystallization and chromatography are employed for purification, ensuring that the final product meets required specifications for research or pharmaceutical use.
The molecular formula of 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is with a molecular weight of 247.38 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H25N3 |
Molecular Weight | 247.38 g/mol |
IUPAC Name | N-propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI Key | GVWHBSPJSJUEBL-UHFFFAOYSA-N |
Canonical SMILES | CCCNC1=NC=C(C=C1)C2CCCN2CCC |
The structure includes a pyridine ring fused with a pyrrolidine moiety, which contributes to its biological activity.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.
Each reaction typically requires specific conditions, such as temperature control and choice of solvents, to ensure high yields and selectivity towards desired products.
The mechanism of action for 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is still under investigation, but it is believed to interact with certain receptors in biological systems. Its structure suggests potential activity at neurotransmitter receptors, making it a candidate for studies related to neuropharmacology.
Research indicates that compounds within this class may exhibit effects on neurotransmission pathways, potentially influencing mood or cognitive functions.
The physical properties of 3-(1-propylpyrrolidin-2-yl)pyridin-2-amine include:
Key chemical properties include:
These properties are crucial for determining its suitability for various applications in research and industry.
3-(1-Propylypyrrolidin-2-yl)pyridin-2-amine has several notable applications:
This compound's versatility makes it an important subject of study in both academic and industrial research settings.
CAS No.: 40054-73-7
CAS No.: 93527-39-0
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4